molecular formula C13H10N4O4S B11945428 1,3-Bis(3-nitrophenyl)-2-thiourea CAS No. 13991-80-5

1,3-Bis(3-nitrophenyl)-2-thiourea

Cat. No.: B11945428
CAS No.: 13991-80-5
M. Wt: 318.31 g/mol
InChI Key: QYXZLVQATVFGJH-UHFFFAOYSA-N
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Description

1,3-Bis(3-nitrophenyl)-2-thiourea is a diaryl thiourea derivative characterized by two 3-nitrophenyl groups attached to the thiourea core (N–C(=S)–N). The nitro groups at the meta positions of the aromatic rings confer strong electron-withdrawing effects, influencing the compound’s electronic properties, reactivity, and intermolecular interactions. Thioureas are widely studied for their diverse applications, including use as antifungal agents , enzyme activity modulators , and precursors for heterocyclic synthesis .

Properties

CAS No.

13991-80-5

Molecular Formula

C13H10N4O4S

Molecular Weight

318.31 g/mol

IUPAC Name

1,3-bis(3-nitrophenyl)thiourea

InChI

InChI=1S/C13H10N4O4S/c18-16(19)11-5-1-3-9(7-11)14-13(22)15-10-4-2-6-12(8-10)17(20)21/h1-8H,(H2,14,15,22)

InChI Key

QYXZLVQATVFGJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction of 3-Nitroaniline with Thiophosgene

The most direct route to 1,3-Bis(3-nitrophenyl)-2-thiourea involves the condensation of two equivalents of 3-nitroaniline with thiophosgene (Cl₂C=S). This method, adapted from analogous thiourea syntheses , proceeds via a nucleophilic attack mechanism:

23-Nitroaniline+Cl2C=S1,3-Bis(3-nitrophenyl)-2-thiourea+2HCl2 \, \text{3-Nitroaniline} + \text{Cl}_2\text{C=S} \rightarrow \text{1,3-Bis(3-nitrophenyl)-2-thiourea} + 2 \, \text{HCl}

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF) at 80°C .

  • Molar Ratio : 2.2:1 (3-nitroaniline:thiophosgene) to ensure complete conversion.

  • Reaction Time : 4 hours under reflux .

Yield and Characterization :

  • Yield : 94% .

  • Melting Point : 204–206°C (decomposition observed) .

  • Chromatography : Silica gel column with benzene:ethyl acetate (4:1); Rf=0.67R_f = 0.67 .

  • IR Spectroscopy : Peaks at 1529 cm⁻¹ (C=S stretch), 1346 cm⁻¹ (asymmetric NO₂), and 3174 cm⁻¹ (N–H stretch) .

Carbon Disulfide-Mediated Condensation

An alternative method employs carbon disulfide (CS₂) under basic conditions, facilitating the formation of the thiourea backbone via intermediate dithiocarbamates :

23-Nitroaniline+CS2+2NaOH1,3-Bis(3-nitrophenyl)-2-thiourea+Na2S+2H2O2 \, \text{3-Nitroaniline} + \text{CS}2 + 2 \, \text{NaOH} \rightarrow \text{1,3-Bis(3-nitrophenyl)-2-thiourea} + \text{Na}2\text{S} + 2 \, \text{H}_2\text{O}

Key Parameters :

  • Temperature : 40–45°C to prevent side reactions .

  • Base : Sodium hydroxide (2.0 equivalents) .

  • Workup : Acidification with HCl precipitates the product .

Performance Metrics :

  • Yield : 68–72% .

  • Purity : Enhanced via recrystallization from benzene .

Isothiocyanate Coupling Strategy

A modular approach involves the sequential reaction of 3-nitroaniline-derived isothiocyanate with a second equivalent of 3-nitroaniline :

3-Nitroaniline+ClC=S3-Nitrophenyl isothiocyanate3-Nitroaniline1,3-Bis(3-nitrophenyl)-2-thiourea\text{3-Nitroaniline} + \text{ClC=S} \rightarrow \text{3-Nitrophenyl isothiocyanate} \xrightarrow{\text{3-Nitroaniline}} \text{1,3-Bis(3-nitrophenyl)-2-thiourea}

Synthetic Details :

  • Isothiocyanate Synthesis : Treat 3-nitroaniline with thiophosgene in anhydrous THF .

  • Coupling Step : Conducted at 30–32°C for 10 hours .

  • Purification : Column chromatography (pentane:ethyl acetate = 4:1) .

Outcomes :

  • Yield : 93% .

  • Melting Point : 206–208°C .

Comparative Analysis of Methods

Table 1. Synthesis Routes for 1,3-Bis(3-nitrophenyl)-2-thiourea

MethodReagentsSolventTemperature (°C)Yield (%)Melting Point (°C)
Thiophosgene Condensation3-Nitroaniline, Cl₂C=SDMF8094 204–206
Carbon Disulfide Route3-Nitroaniline, CS₂NaOH/H₂O40–4568–72 198–200
Isothiocyanate Coupling3-Nitrophenyl isothiocyanateTHF30–3293 206–208

Mechanistic Insights :

  • Thiophosgene Route : Proceeds via electrophilic substitution at the thiocarbonyl center, favored by the electron-withdrawing nitro groups .

  • CS₂ Method : Base-mediated deprotonation of 3-nitroaniline enhances nucleophilicity, enabling attack on CS₂ .

  • Isothiocyanate Pathway : Stepwise assembly ensures regioselectivity, minimizing oligomerization .

Purification and Characterization Protocols

Chromatography :

  • Thin-Layer Chromatography (TLC) : Al₂O₃ plates with formic acid:acetone:chloroform (0.5:4.5:1.0) .

  • Column Chromatography : Silica gel with pentane:ethyl acetate gradients .

Spectroscopic Data :

  • UV-Vis : Absorption bands at 207 nm (π→π* transition of nitroaryl groups) and 358 nm (n→π* transition of C=S) .

  • ¹H NMR : Aromatic protons resonate at δ 7.5–8.6 ppm; NH signals appear as broad singlets at δ 9.2–9.8 ppm .

Challenges and Optimization Opportunities

  • Side Reactions : Nitro group reduction under prolonged heating . Mitigated by strict temperature control.

  • Solvent Selection : DMF enhances solubility but complicates workup; THF offers a balance between reactivity and ease of purification .

  • Scalability : Thiophosgene’s toxicity necessitates closed-system reactors, while CS₂ methods are more amenable to large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-nitrophenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted thioureas.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbonyl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1,3-Bis(3-aminophenyl)-2-thiourea.

    Substitution: Various substituted thioureas depending on the electrophile used.

    Hydrolysis: 3-nitroaniline and carbonyl compounds.

Scientific Research Applications

1,3-Bis(3-nitrophenyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its anticancer properties, particularly in the inhibition of tumor cell proliferation.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-nitrophenyl)-2-thiourea involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.

    Pathways Involved: In biological systems, the compound can inhibit enzyme activity by binding to the active site or by chelating essential metal ions required for enzyme function.

Comparison with Similar Compounds

Structural and Substituent Effects

a. Mono-Substituted Thioureas

  • 1-(3-Nitrophenyl)-2-thiourea (CAS 709-72-8): Structure: Single 3-nitrophenyl group attached to the thiourea core. Properties: Higher solubility in polar solvents compared to diaryl analogs due to reduced steric hindrance. Used as a chemical raw material .
  • 1-(2-Nitrophenyl)-2-thiourea (ortho-substituted):
    • Structure : Nitro group at the ortho position.
    • Properties : Steric hindrance from the ortho nitro group may limit planar molecular conformations, affecting crystal packing and reactivity .
    • Comparison : Meta substitution in 1,3-Bis(3-nitrophenyl)-2-thiourea likely enhances resonance stabilization and reduces steric strain compared to ortho analogs.

b. Diaryl Thioureas with Mixed Substituents

  • 1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea :
    • Structure : Combines chloro, nitro, and acyl substituents.
    • Properties : Intramolecular N–H⋯O and C–H⋯S hydrogen bonds stabilize the structure, with π–π interactions (centroid distance 4.29 Å) driving crystal packing .
    • Comparison : The chloro substituent increases lipophilicity, which may enhance membrane permeability compared to purely nitro-substituted derivatives. However, the acyl group introduces synthetic complexity absent in 1,3-Bis(3-nitrophenyl)-2-thiourea.

c. Fluorinated Thioureas

  • 1-{3,5-Bis(trifluoromethyl)phenyl}-3-cyclohexylthiourea derivatives :
    • Structure : Trifluoromethyl groups and complex cyclohexyl-amine substituents.
    • Properties : Fluorine atoms enhance metabolic stability and enzyme binding (e.g., dynein ATPase modulation) .
    • Comparison : The trifluoromethyl groups in these compounds offer superior electronegativity and steric bulk compared to nitro groups, likely improving target specificity but complicating synthesis.

Physicochemical Properties

Compound Molecular Formula Substituents Key Properties
1,3-Bis(3-nitrophenyl)-2-thiourea C₁₃H₁₀N₄O₄S Two meta-nitro phenyls High melting point (inferred), moderate solubility in DMSO, strong H-bonding
1-(3-Nitrophenyl)-2-thiourea C₇H₇N₃O₂S Single meta-nitro phenyl Purity >97%, stored dry/low temperature
1-(2-Nitrophenyl)-2-thiourea C₇H₇N₃O₂S Ortho-nitro phenyl Steric hindrance limits packing efficiency
1-(2-Cl-5-NO₂-phenyl)-3-acylthiourea C₁₃H₁₅N₂O₃SCl Chloro, nitro, acyl Intramolecular H-bonds, π–π stacking

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Bis(3-nitrophenyl)-2-thiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reacting 3-nitroaniline with thiophosgene or thiourea derivatives under controlled acidic/basic conditions. For example, a two-step process may include:

  • Step 1 : Nitroaniline is treated with thiophosgene in anhydrous tetrahydrofuran (THF) to form an intermediate isothiocyanate.
  • Step 2 : The intermediate reacts with a second equivalent of 3-nitroaniline in the presence of a base (e.g., triethylamine) to yield the thiourea derivative .
  • Key Variables : Solvent polarity (e.g., THF vs. DMF), temperature (20–60°C), and stoichiometric ratios significantly affect crystallinity and purity. Impurities from side reactions (e.g., disulfide formation) can be minimized via inert atmosphere protocols .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR and NMR : Confirm the presence of the thiourea (–NH–C(=S)–NH–) moiety via N–H stretching (~3200 cm⁻¹) and S=C=N bending (~1250 cm⁻¹). 1^1H NMR peaks at δ 9.5–10.5 ppm indicate NH protons, while aromatic protons appear between δ 7.5–8.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Hydrogen-bonding networks (e.g., N–H···S interactions) can be mapped using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hirshfeld surface analysis) resolve discrepancies between experimental and theoretical reactivity data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Compare computed vibrational spectra with experimental FT-IR to validate models .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking, hydrogen bonds) in crystal packing. For example, a study on 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea revealed that >60% of Hirshfeld surfaces correspond to H···O/N contacts, critical for stability .

Q. What strategies address contradictions in biological activity data across structurally similar thiourea derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Use analogs (e.g., 1-(4-chlorophenyl)-2-thiourea vs. 1-(4-iodophenyl)-2-thiourea) to isolate substituent effects. For instance, iodine substitution enhances halogen bonding with protein targets, increasing bioactivity compared to chlorine .
  • Dose-Response Profiling : Conduct IC₅₀ assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability. Inconsistent cytotoxicity data may arise from differences in cell permeability, which can be assessed via logP measurements (e.g., experimental logP = 4.50 for 1,3-Bis(4-nitrophenyl)thiourea) .

Q. How can crystallization conditions be optimized to improve single-crystal yield for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Use a 1:1 v/v mixture of DMSO and ethanol for slow evaporation, promoting ordered crystal growth.
  • Additive Engineering : Introduce trace amounts of hexane as an antisolvent to reduce nucleation density.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C over 48 hours enhances lattice integrity, as demonstrated in studies of N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea .

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